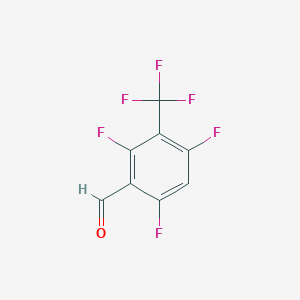

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzene ring. This structure is a derivative of benzaldehyde with substitutions that significantly alter its chemical and physical properties.

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes has been explored in various studies. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde is achieved through iodination at low temperature of a lithio derivative of a dioxolane-substituted fluorinated phenyl compound . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes is often characterized by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, which can influence the reactivity and stability of the compound. The crystal structure of a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, shows linear polymeric chains directed by non-covalent interactions . Such structural insights are crucial for understanding the reactivity and potential applications of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde.

Chemical Reactions Analysis

Fluorinated benzaldehydes can participate in various chemical reactions due to the presence of the aldehyde functional group. For example, they can be used in the synthesis of porphyrins, as demonstrated by the use of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde in the synthesis of a tetrakis(pentafluorophenyl)porphyrin . This suggests that 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde could also be a precursor for similar complex molecules.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms and trifluoromethyl groups into the benzaldehyde structure greatly influences the physical and chemical properties of the compound. These groups increase the compound's lipophilicity and chemical stability, making it potentially useful in pharmaceutical and material science applications. The exact properties of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde would need to be determined experimentally, but they are likely to be consistent with the behavior of other highly fluorinated aromatic compounds.

科学的研究の応用

1. Lewis Acid Mediated Aldehyde Additions

- Application: The benzaldehyde/boron trifluoride adduct is studied for its structure and electronic nature. This is relevant for Lewis acid-mediated aldehyde additions in various reactions like Diels-Alder, ene, and Grignard reactions.

- Source: (Reetz et al., 1986)

2. Synthesis of Trifluoromethylated Naphthoquinones

- Application: Demonstrates a novel approach for the synthesis of structurally diverse trifluoromethylated naphthoquinones, a significant compound in organic chemistry.

- Source: (Zhang et al., 2017)

3. Trifluorovinylation and Tetrafluoroethylenation

- Application: Explores the reaction of 1,2-bis(dimethylphenylsilyl)tetrafluoroethane with benzaldehyde for the production of trifluorovinylated and tetrafluoroethylenated products.

- Source: (Hagiwara & Fuchikami, 1997)

4. Catalytic Asymmetric Synthesis

- Application: A chiral triaminosulfonium salt catalyzes trifluoromethylation of benzaldehyde, leading to optically active alcohol production.

- Source: (Kuroki & Iseki, 1999)

5. Synthesis of Labeled Benzaldehydes

- Application: Discusses a methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation.

- Source: (Boga et al., 2014)

6. Synthesis and Copolymerization in Chemistry

- Application: Involves the preparation of novel trisubstituted ethylenes and their copolymerization with styrene, contributing to the understanding of complex polymerization processes.

- Source: (Bates et al., 2019)

7. Functionalisation of 1,3-Bis(trifluoromethyl)benzene

- Application: Details the regioselective metalation and subsequent carboxylation in benzene compounds, crucial for organic synthesis processes.

- Source: (Dmowski & Piasecka-Maciejewska, 1998)

8. Selective Oxidation Catalysts

- Application: Explores NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating their potential in industrial applications.

- Source: (Iraqui et al., 2020)

9. Pd-Catalyzed Ortho C-H Hydroxylation

- Application: Focuses on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, demonstrating advancements in organic synthesis techniques.

- Source: (Chen et al., 2017)

10. Synthesis of Fluorinated Microporous Polyaminals

- Application: Describes the synthesis of fluorinated microporous polyaminals for CO2 adsorption, significant in environmental applications.

- Source: (Li et al., 2016)

特性

IUPAC Name |

2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHNBSLIMPIAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(F)(F)F)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)

![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)

![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)

![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)